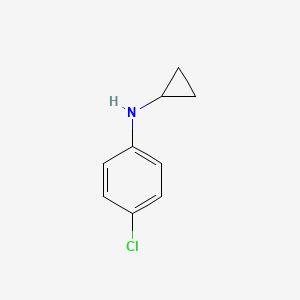
4-chloro-N-cyclopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-cyclopropylaniline is an organic compound with the molecular formula C9H10ClN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclopropyl group, and a chlorine atom is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-cyclopropylaniline typically involves the reaction of 4-chlorobromobenzene with cyclopropylamine. The reaction is catalyzed by palladium (Pd) and uses BrettPhos as a ligand. The reaction is carried out in toluene at 80°C overnight. The product is then purified using column chromatography on silica gel with a mixture of ethyl acetate and hexane .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-cyclopropylaniline undergoes various chemical reactions, including:
Oxidation: It is susceptible to single-electron oxidation, especially by excited triplet-state photosensitizers.
Substitution: The chlorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include triplet-state photosensitizers and chromophoric dissolved organic matter (CDOM).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products:
Oxidation: The major products include ring-opened derivatives due to the cyclopropyl ring opening after oxidation.
Substitution: Depending on the nucleophile used, various substituted aniline derivatives can be formed.
Scientific Research Applications
4-Chloro-N-cyclopropylaniline has several applications in scientific research:
Biology: Its derivatives are investigated for potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopropylaniline primarily involves its ability to undergo single-electron transfer reactions. Upon oxidation, the cyclopropyl ring opens, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, potentially leading to biological effects .
Comparison with Similar Compounds
N-cyclopropylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
4-chloroaniline: Lacks the cyclopropyl group, affecting its oxidation behavior and reactivity.
4-chloro-N-methylaniline: Contains a methyl group instead of a cyclopropyl group, leading to different steric and electronic effects.
Uniqueness: 4-Chloro-N-cyclopropylaniline is unique due to the presence of both the chlorine atom and the cyclopropyl group. This combination imparts distinct reactivity patterns, making it a valuable compound for studying oxidative processes and developing new chemical entities .
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-chloro-N-cyclopropylaniline |
InChI |
InChI=1S/C9H10ClN/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9,11H,5-6H2 |
InChI Key |
MGTQLBDMYKGGKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















